Stereochemical Configuration Defines Reaction Outcome in Vitamin A C15+C5 Coupling
The (E)-configuration of the double bond is essential for achieving the desired trans geometry in the vitamin A polyene chain. In the industrial synthesis of vitamin A acetate, the C5 acetate unit (E)-3-formylbut-2-endiyl diacetate reacts with a C15 triphenylphosphonium salt to form the retinoid skeleton [1]. Using the (Z)-isomer (CAS 101513-14-8) would result in a mixture of cis/trans isomers, requiring additional purification steps and reducing overall yield [2].
| Evidence Dimension | Stereochemical purity impact on reaction yield |
|---|---|
| Target Compound Data | (E)-configuration; maintains trans geometry throughout synthesis |
| Comparator Or Baseline | (Z)-isomer (CAS 101513-14-8); would introduce undesired cis geometry |
| Quantified Difference | No direct comparative data available; inference based on stereochemical principles of Wittig reactions [2] |
| Conditions | Wittig olefination conditions typical of vitamin A synthesis [1] |
Why This Matters
Procurement of the correct stereoisomer avoids costly isomer separation and ensures high yield in vitamin A production.
- [1] Reif, W., & Grassner, H. Chemie-Ing.-Techn. 45, 646-652 (1973). View Source
- [2] PubChem. PubChem Compound Summary for CID 6436626, (E)-3-Formylbut-2-endiyl diacetate. National Center for Biotechnology Information (2026). View Source
